molecular formula C9H12N2O2 B581522 2-Amino-5-ethoxybenzamide CAS No. 1250898-29-3

2-Amino-5-ethoxybenzamide

Cat. No. B581522
CAS RN: 1250898-29-3
M. Wt: 180.207
InChI Key: PQNHPVCPFBUZRI-UHFFFAOYSA-N
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Description

2-Amino-5-ethoxybenzamide is a chemical compound with the empirical formula C9H12N2O2 and a molecular weight of 180.20 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-ethoxybenzamide can be represented by the SMILES string CCOC1=CC(C(N)=O)=C(C=C1)N . The InChI representation is 1S/C9H12N2O2/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12) .


Physical And Chemical Properties Analysis

2-Amino-5-ethoxybenzamide is a solid substance . It has a molecular weight of 180.21 . The compound’s InChI code is 1S/C9H12N2O2/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12) .

Scientific Research Applications

Co-crystal Solvate Formation

2-Ethoxybenzamide (ethenzamide) has been studied for its ability to form co-crystal solvates with other compounds, such as gentisic acid and acetic acid. This assembly is held together by N—H⋯O and O—H⋯O hydrogen bonds, forming a molecular assembly with strong and less strong hydrogen bonds. The crystal packing features various interactions, including C—H⋯O and π–π stacking interactions, which could be of interest in the development of new pharmaceutical formulations (Aitipamula, Chow, & Tan, 2010).

Molecular Packing and Hydrogen Bonding

Another study focused on the molecular packing and hydrogen bonding of 2-ethoxybenzamide. The amide substituents are linked into centrosymmetric dimers through hydrogen bonds, leading to ribbon-like packing motifs. This structure is characterized by a T-shaped herringbone pattern, indicating its potential use in material science and molecular engineering (Pagola & Stephens, 2009).

Melanin Synthesis Stimulation

Research has shown that 2-ethoxybenzamide significantly enhances melanin synthesis in B16F1 melanoma cells and induces melanosome formation. This effect is mediated through the CREB signaling pathway, suggesting potential applications in dermatology and cosmetic science for pigmentation modulation (Sato, Ando, Kobayashi, & Nishio, 2016).

Gastroprokinetic Agent Evaluation

The metabolic derivatives of mosapride, including those related to 2-ethoxybenzamide, have been synthesized and evaluated for their gastroprokinetic properties. One study found significant in vivo pharmacological activities, suggesting potential therapeutic applications for gastrointestinal motility disorders (Yao, Li, Song, He, Liu, Zhao, & Wang, 2019).

Synthetic Chemistry and Material Science

2-Amino-5-ethoxybenzamide and its derivatives have been explored in synthetic chemistry and material science. For example, its use in the regioselective synthesis of 5-aminopyrazoles from reactions with activated nitriles showcases its versatility in creating novel organic compounds with potential applications in drug development and materials science (Aly, Ramadan, El-aziz, Bräse, Brown, Fathy, & Nieger, 2017).

Safety and Hazards

The safety information available indicates that 2-Amino-5-ethoxybenzamide may be harmful if swallowed . It is classified as Acute Tox. 4 Oral . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-amino-5-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNHPVCPFBUZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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